Product packaging for Fmoc-alpha-Me-L-Phg(4-OMe)-OH(Cat. No.:)

Fmoc-alpha-Me-L-Phg(4-OMe)-OH

Cat. No.: B8147795
M. Wt: 417.5 g/mol
InChI Key: ITVZVFFSLZZBBQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Alpha-Methylated Amino Acids in Modulating Peptide Structure and Function

Alpha-methylated amino acids are characterized by the substitution of the α-hydrogen atom with a methyl group. researchgate.net This seemingly minor alteration has profound effects on the resulting peptide's properties. The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, often inducing helical or other well-defined secondary structures. enamine.netnih.gov This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. enamine.net

Furthermore, the α-methyl group provides steric hindrance that can significantly increase the peptide's resistance to enzymatic cleavage by proteases. enamine.net This enhanced stability is a crucial attribute for the development of peptide-based drugs with improved pharmacokinetic profiles. The chirality of the α-carbon in these amino acids also plays a critical role in determining the helical screw sense of the resulting peptide. nih.gov

Significance of Phenylglycine Derivatives in Constrained Peptide Design

These derivatives are particularly valuable in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides. researchgate.net The aromatic side chain can also participate in crucial interactions with biological targets, such as cation-π interactions, which can enhance binding affinity. acs.org The substitution pattern on the phenyl ring, as seen in the 4-methoxy derivative, can further modulate the electronic and steric properties of the amino acid, allowing for fine-tuning of peptide activity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO5 B8147795 Fmoc-alpha-Me-L-Phg(4-OMe)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVZVFFSLZZBBQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for Fmoc Alpha Me L Phg 4 Ome Oh

De Novo Synthesis Routes for Alpha-Methylated Phenylglycine Derivatives

The creation of α,α-disubstituted amino acids like α-methyl-L-phenylglycine requires specialized synthetic approaches to control stereochemistry and ensure high purity.

Asymmetric Synthesis Approaches for Enantiomeric Purity Control

Achieving the desired L-configuration at the α-carbon is a critical step in the synthesis of Fmoc-alpha-Me-L-Phg(4-OMe)-OH. Several asymmetric strategies have been developed to obtain high enantiomeric purity in α-arylated amino acids.

One effective method involves the asymmetric α-arylation of alanine (B10760859) derivatives . nih.gov Chiral auxiliaries, such as (R,R)-pseudoephedrine, can be employed to direct the stereoselective arylation, leading to the desired enantiomer with high diastereoselectivity. nih.gov This approach offers a robust pathway to α-methyl phenylglycine with a specific stereochemistry. nih.gov Another powerful technique is the diastereoselective alkylation of glycine (B1666218) enolates . acs.org By using a chiral auxiliary, the glycine enolate can be alkylated in a highly stereocontrolled manner. acs.org Furthermore, methods based on the alkylation of Ni(II) complexes of glycine Schiff bases with chiral ligands have demonstrated excellent diastereoselectivity in the synthesis of complex amino acids. researchgate.net

These methods are crucial for establishing the absolute configuration of the α-carbon, which is essential for the biological activity and conformational properties of the final peptide. The choice of method often depends on the desired scale, available starting materials, and the specific substitution pattern of the phenyl ring.

Protecting Group Installation and Optimization (Fmoc, Side-Chain Protection)

Once the chiral α-methylated phenylglycine core is synthesized, the installation of protecting groups is necessary for its use in peptide synthesis. The most common N-terminal protecting group for SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc group is typically introduced by reacting the free amino group of the amino acid with Fmoc-chloride or Fmoc-succinimide (Fmoc-OSu) under basic conditions. rsc.org The reaction conditions need to be carefully optimized to ensure complete protection without causing racemization or other side reactions. Aqueous media can be effectively used for this transformation. rsc.org The stability of the Fmoc group under various conditions, except for its lability to bases like piperidine (B6355638), makes it ideal for SPPS. peptide.comorganic-chemistry.org

A solid-phase approach has also been developed for the N-methylation and subsequent Fmoc protection of amino acids, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This method involves N-protection with 2-nitrobenzenesulfonyl (o-NBS), methylation, removal of the o-NBS group, and final protection with Fmoc-OSu before cleavage from the resin. nih.gov

Integration of this compound into Peptide Chains via Solid-Phase Peptide Synthesis

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain is a well-known challenge in SPPS. luxembourg-bio.comcem.com The bulky α-methyl group can significantly slow down the coupling reaction.

Coupling Reagents and Reaction Condition Optimization

To overcome the steric hindrance, highly efficient coupling reagents are required. nih.govpeptide.com Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) may not be sufficient for these "difficult couplings". bachem.comresearchgate.net

More potent activating reagents, such as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU), are often necessary to drive the reaction to completion. peptide.combachem.comsigmaaldrich.com These reagents generate highly reactive activated esters that can overcome the steric barrier. sigmaaldrich.com For particularly challenging couplings involving α,α-disubstituted amino acids, reagents that form amino acid fluorides, such as TFFH, have proven to be very effective. nih.govbachem.com The use of microwave irradiation can also accelerate these sluggish coupling reactions. cem.com

The choice of base and solvent can also influence the efficiency and stereochemical outcome of the coupling. For phenylglycine derivatives, which are prone to racemization, careful selection of the coupling conditions is critical to maintain enantiomeric purity. researchgate.net

Table 1: Common Coupling Reagents for Difficult Couplings

Reagent Class Examples Characteristics
Carbodiimides DIC, DCC Often used with additives like HOBt or OxymaPure to reduce racemization. The urea (B33335) byproduct of DIC is more soluble. bachem.com
Phosphonium Salts BOP, PyBOP, PyAOP BOP was one of the first phosphonium reagents. bachem.com PyAOP is particularly effective for coupling N-methyl amino acids. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMU HATU and HCTU are highly efficient. sigmaaldrich.com COMU is a safer alternative to HOBt/HOAt-based reagents and is suitable for microwave SPPS. bachem.com
Thiuronium Salts TOTT Shows good results for sterically hindered amino acids with low reported racemization. bachem.com
Fluorinating Reagents TFFH Generates highly reactive amino acid fluorides, ideal for sterically hindered residues like Aib. nih.govbachem.com

Resin Selection and Loading Strategies for this compound

The choice of solid support is a fundamental aspect of SPPS. nih.gov For the synthesis of C-terminal acid peptides, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. nih.govresearchgate.net The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid under mild conditions, which helps to prevent racemization of sensitive residues. issuu.com

Table 2: Resin Selection and Loading Considerations

Resin Type Linker Type Key Features Loading Conditions
Wang Resin p-alkoxybenzyl alcohol Mild cleavage with TFA to yield a C-terminal carboxylic acid. Symmetrical anhydride (B1165640) method or carbodiimide activation. sigmaaldrich.com
2-Chlorotrityl Chloride (2-CTC) Resin 2-chlorotrityl Very acid-labile linker allows for mild cleavage and protection of the C-terminus as an acid. issuu.com Fmoc-amino acid with DIEA in DCM or alternative "greener" solvents like EtOAc/MeCN. iris-biotech.de
Rink Amide Resin Fmoc-protected amino-linker Used for the synthesis of C-terminal peptide amides. uci.edu Requires Fmoc deprotection before coupling the first amino acid. uci.edu

Automated Synthesis Protocols and Adaptations for Challenging Couplings

Automated peptide synthesizers have revolutionized peptide synthesis by improving reproducibility and throughput. americanpeptidesociety.orgnih.gov These instruments automate the repetitive cycles of deprotection, washing, and coupling. americanpeptidesociety.org For challenging couplings involving sterically hindered residues like this compound, standard protocols often need to be modified. luxembourg-bio.comnih.gov

Adaptations may include:

Double coupling: Repeating the coupling step to ensure the reaction goes to completion.

Extended coupling times: Allowing more time for the sterically hindered components to react.

Use of enhanced coupling reagents: Employing the more potent activators discussed previously. peptide.combachem.com

Elevated temperatures: Some synthesizers incorporate heating capabilities to accelerate difficult couplings, though this must be used with caution to avoid side reactions or racemization. cem.comamericanpeptidesociety.org

Modern synthesizers often include real-time monitoring, such as UV monitoring of Fmoc deprotection, which allows for the confirmation that each step is complete before proceeding to the next. americanpeptidesociety.org This is particularly valuable when dealing with difficult sequences to ensure the quality of the final peptide. researchgate.netamericanpeptidesociety.org

Solution-Phase Synthetic Methodologies Involving this compound

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase techniques, offers advantages in terms of scalability and purification of intermediates. For peptides incorporating sterically hindered amino acids like this compound, solution-phase methods can provide greater control over coupling reactions.

Fragment Condensation Strategies

Fragment condensation is a powerful strategy in solution-phase synthesis for the construction of large peptides. This approach involves the coupling of pre-synthesized peptide fragments, which can minimize repetitive coupling steps and facilitate purification. While direct literature on fragment condensation specifically utilizing this compound is scarce, methodologies developed for other α-methylated or sterically hindered amino acids can be extrapolated.

The primary challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the acylating fragment, particularly when using standard coupling reagents. The α-methyl group in this compound can further influence the reaction kinetics and steric hindrance around the carboxyl group.

Key considerations for a successful fragment condensation involving a C-terminal this compound fragment would include:

Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization is crucial. Reagents such as carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt or HOAt are commonly employed. nih.gov More advanced phosphonium (e.g., PyBOP, HBTU) and aminium/uronium (e.g., HATU) reagents can also be effective. nih.govrsc.org

Reaction Conditions: Low temperatures and careful control of base equivalents are essential to minimize epimerization. The choice of solvent can also play a significant role, with less polar solvents sometimes favoring better solubility of protected fragments.

Protecting Group Strategy: Orthogonal protecting groups are necessary to allow for the selective deprotection of the N- or C-terminus of the fragments before coupling. The Fmoc group on the N-terminus of the peptide fragment containing this compound would be removed to expose the amine for coupling to the C-terminus of another fragment.

A hypothetical fragment condensation is outlined below:

StepDescriptionKey Reagents/Conditions
1Synthesis of Peptide Fragment AStandard solution-phase or solid-phase synthesis
2Synthesis of Peptide Fragment B (with C-terminal α-methylated amino acid)Standard solution-phase or solid-phase synthesis
3Deprotection of Fragment A (N-terminus)Piperidine in DMF (for Fmoc removal)
4Deprotection of Fragment B (C-terminus)Mild hydrolysis (e.g., for methyl or ethyl esters)
5Fragment CondensationCoupling reagent (e.g., HATU, PyBOP), base (e.g., DIPEA), solvent (e.g., DMF, NMP)
6PurificationChromatography (e.g., HPLC)

Macrocyclization Approaches

Macrocyclization is a key strategy to enhance the conformational rigidity, metabolic stability, and bioactivity of peptides. nih.govrsc.org The incorporation of α-methylated amino acids like this compound can pre-organize the linear peptide backbone, potentially favoring a cyclic conformation and facilitating the macrocyclization step. nih.govrsc.orgnih.gov

Solution-phase macrocyclization is often preferred for its scalability. The general approach involves the synthesis of a linear peptide precursor, followed by an intramolecular head-to-tail or side-chain-to-side-chain cyclization.

For a head-to-tail macrocyclization of a peptide containing this compound, the following steps would be typical:

Synthesis of the Linear Precursor: The linear peptide is synthesized, often with orthogonal protecting groups on the N- and C-termini (e.g., Fmoc on the N-terminus and a methyl or ethyl ester on the C-terminus).

Simultaneous Deprotection: Both the N- and C-terminal protecting groups are removed to generate a zwitterionic linear peptide.

Cyclization: The cyclization is performed under high dilution to favor intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is added to facilitate the amide bond formation.

The choice of cyclization conditions is critical for success:

ParameterConsiderationExamples
Coupling Reagent Must be efficient in promoting amide bond formation with minimal epimerization.HATU, HBTU, PyBOP, DPPA (diphenylphosphoryl azide)
Solvent Should solubilize the linear peptide and not interfere with the reaction.DMF, NMP, DCM
Base A non-nucleophilic base is used to neutralize the ammonium (B1175870) salt and activate the coupling reagent.DIPEA, NMM (N-methylmorpholine)
Concentration High dilution (typically 1-5 mM) is essential to minimize oligomerization.-

Post-Synthetic Derivatization and Functionalization of Peptides Containing this compound

Post-synthetic modification of peptides is a powerful tool to introduce functionalities not present in the natural amino acids, such as reporter groups, bioconjugation handles, or moieties that enhance therapeutic properties.

Side-Chain Modifications and Bioconjugation Techniques

The side chain of this compound, a 4-methoxyphenyl (B3050149) group, is generally considered to be chemically inert and not readily amenable to modification under standard bioconjugation conditions. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. wikipedia.orgtotal-synthesis.com However, achieving selective modification of this ring in the presence of other, more reactive, aromatic residues like tyrosine or tryptophan would be challenging. nih.gov

Potential, though likely low-yielding, strategies for side-chain modification could involve electrophilic aromatic substitution reactions such as:

Nitration: Using nitrating agents like nitric acid in sulfuric acid could introduce a nitro group onto the phenyl ring, likely at a position ortho to the methoxy group. libretexts.org This nitro group could then be reduced to an amine for further functionalization.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce a halogen atom onto the ring. wikipedia.org

These methods, however, often require harsh conditions that could damage the peptide backbone or other sensitive side chains.

A more practical approach for the bioconjugation of peptides containing this compound would be to incorporate other amino acids with reactive side chains into the peptide sequence. These can then be selectively modified.

Amino AcidReactive GroupCommon Bioconjugation Chemistry
CysteineThiolMaleimide chemistry, Thiol-ene reaction rsc.org
Lysine (B10760008)AmineNHS ester chemistry, Isothiocyanates
Aspartic/Glutamic AcidCarboxylic AcidCarbodiimide-mediated amide bond formation
TyrosinePhenolDiazonium coupling, Mannich-type reactions mdpi.com
Unnatural Amino AcidsAzide, AlkyneClick Chemistry (CuAAC, SPAAC) nih.gov

For example, a peptide containing both this compound and a cysteine residue could be selectively labeled at the cysteine thiol using a maleimide-functionalized probe. thermofisher.com

Introduction of Reporter Groups or Probes

The introduction of reporter groups, such as fluorophores or biotin, is essential for studying the biological activity and localization of peptides. thermofisher.comnih.gov For peptides containing the relatively non-reactive this compound, labeling is typically directed at the N- or C-terminus of the peptide chain.

N-Terminal Labeling:

After the synthesis of the peptide is complete and the final N-terminal Fmoc group is removed, the free amine can be targeted for labeling. miragenews.com This is commonly done while the peptide is still attached to the solid-phase resin, but can also be performed in solution. nih.gov

Method: The free N-terminal amine is reacted with an amine-reactive derivative of the reporter group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. thermofisher.com

Reagents:

Fluorophores: Fluorescein isothiocyanate (FITC), NHS-rhodamine, NHS-Cy dyes.

Biotin: NHS-biotin.

Conditions: The reaction is typically carried out in a suitable organic solvent like DMF or DMSO, often with the addition of a non-nucleophilic base like DIPEA to ensure the amine is deprotonated and nucleophilic. nih.gov

C-Terminal Labeling:

Labeling the C-terminus is more complex due to the need to differentiate the C-terminal carboxyl group from the side-chain carboxyl groups of aspartic and glutamic acid.

Method 1: Solution-Phase Coupling: A fully protected peptide with a free C-terminal carboxylic acid can be coupled to an amine-containing reporter group using standard peptide coupling reagents. nih.gov

Method 2: Pre-functionalized Resins: For solid-phase synthesis, specialized resins are available that incorporate a protected version of the label, which is then released attached to the C-terminus upon cleavage. sigmaaldrich.com

Method 3: Enzymatic Labeling: Enzymes like carboxypeptidase Y can be used to catalyze the exchange of the C-terminal amino acid with a labeled amino acid derivative, though this can sometimes lead to a mixture of products. nih.gov

A summary of terminal labeling strategies is provided below:

TerminusStrategyCommon Reagents
N-Terminus Acylation of the free amineNHS-esters, Isothiocyanates, Acyl chlorides of reporter groups
C-Terminus Amidation of the free carboxylAmine-functionalized probes with peptide coupling reagents (e.g., HATU, HBTU)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural and conformational picture can be assembled.

1H and 13C NMR for Assignment of Molecular Connectivity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic connectivity of atoms within the this compound molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (Fmoc)7.20 - 7.90Multiplet
Aromatic (Phg)6.80 - 7.40Multiplet
CH (Fmoc)4.20 - 4.50Multiplet
CH₂ (Fmoc)4.10 - 4.40Multiplet
OCH₃ (Methoxy)~3.80Singlet
α-CH₃~1.50Singlet
NHVariableBroad Singlet
OH (Carboxylic Acid)>10.0Broad Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 180
C=O (Fmoc)155 - 160
Aromatic (Fmoc & Phg)110 - 150
CH (Fmoc)65 - 70
CH₂ (Fmoc)45 - 50
Quaternary Cα55 - 65
OCH₃ (Methoxy)~55
α-CH₃20 - 30

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Spatial Proximity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for elucidating the stereochemistry and through-space relationships of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of proton networks within the molecule, such as the protons on the fluorenyl group and the phenylglycine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons. It would be instrumental in confirming the relative stereochemistry of the α-methyl group and the phenyl ring by observing cross-peaks between their respective protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom in the ¹³C spectrum based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (like the Cα and the carbonyl carbons) by observing their long-range couplings to nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like protected amino acids. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (Molecular Formula: C₂₅H₂₃NO₅, Molecular Weight: 417.45 g/mol ), the expected m/z values in positive ion mode would be approximately 418.16 for [M+H]⁺ and 440.14 for [M+Na]⁺. This technique provides a rapid and accurate determination of the molecular weight, serving as a primary check for the successful synthesis of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization method, often used for larger molecules but also applicable here. The sample is co-crystallized with a matrix, which absorbs the laser energy, leading to gentle ionization of the analyte. Similar to ESI-MS, MALDI-TOF would be used to confirm the molecular weight of this compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. This fragmentation pattern is highly characteristic of the molecule's structure.

Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

Fragment Ion (m/z) Proposed Structure/Loss
~223[Fmoc-H]⁺
~195Loss of Fmoc group
~179[Fmoc-CH₂]⁺
~165Fluorenyl cation
~152Loss of CO₂ from the 195 fragment

This fragmentation analysis is critical for confirming the presence of the Fmoc group and the structure of the amino acid derivative. The characteristic loss of the Fmoc group and subsequent fragmentation of both the protecting group and the amino acid moiety provide definitive structural proof.

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is a cornerstone for the analysis of Fmoc-protected amino acids, enabling the separation of the target compound from impurities such as starting materials, by-products, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the chemical purity of Fmoc-α-Me-L-Phg(4-OMe)-OH. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The high hydrophobicity of the Fmoc group ensures strong retention on the column, allowing for excellent separation from more polar impurities.

Purity analysis is generally conducted using a gradient elution method, most commonly with a mixture of water and acetonitrile (B52724), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The compound's purity is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks in the chromatogram. Commercial preparations of Fmoc-amino acids are often available with purities exceeding 99%. nih.gov

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase separation.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 50% to 100% B over 20 minTo elute the highly retained Fmoc-compound. nih.gov
Flow Rate 1.0 mL/minStandard analytical flow rate. rsc.org
Detection UV at 254 nm or 301 nmThe Fmoc group has strong UV absorbance. rsc.orgmostwiedzy.pl
Injection Volume 10 µLStandard injection volume. rsc.org

This table presents typical conditions; specific parameters may be optimized for Fmoc-α-Me-L-Phg(4-OMe)-OH.

Maintaining the enantiomeric purity of amino acid building blocks is paramount in peptide synthesis to avoid the formation of unwanted diastereomeric peptides. For α-methylated amino acids like Fmoc-α-Me-L-Phg(4-OMe)-OH, the risk of racemization during synthesis and activation requires rigorous assessment of the enantiomeric excess (ee). phenomenex.com Chiral chromatography is the definitive method for this analysis.

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L and D forms) of the compound, resulting in different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating N-Fmoc protected α-amino acids. phenomenex.comresearchgate.netresearchgate.net The analysis can be performed under normal-phase or reversed-phase conditions. For normal-phase separations, a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) is common. rsc.org The high enantiomeric purity required for peptide synthesis, often ≥99.8% ee, can be precisely quantified with this method. phenomenex.com

Table 2: Typical Chiral HPLC System for Enantiomeric Purity of Fmoc-Phenylglycine Derivatives

ParameterConditionReference
Column (CSP) Lux Cellulose-2 or Chiralpak-IA rsc.orgphenomenex.com
Mobile Phase Hexane: Isopropyl alcohol (90:10 v/v) with 0.1% TFA rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm rsc.org
Analyte Fmoc-D-phenylglycine (as an analogue) researchgate.net

This table is based on methods developed for similar Fmoc-amino acids and serves as a guide for Fmoc-α-Me-L-Phg(4-OMe)-OH.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to non-volatile compounds like amino acids requires a chemical derivatization step to increase their volatility. sigmaaldrich.comresearchgate.net For the analysis of Fmoc-α-Me-L-Phg(4-OMe)-OH, the Fmoc protecting group would typically be removed first. The resulting free amino acid, α-Me-L-Phg(4-OMe)-OH, is then converted into a volatile derivative.

A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar -NH2 and -COOH groups into their less polar and more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives can then be separated by the gas chromatograph and identified by the mass spectrometer. GC-MS is particularly useful for quantifying enantiomeric purity after derivatization with a chiral reagent or when using a chiral GC column. nih.gov It provides rich information on isotopomer distributions, which is valuable in metabolic studies. nih.gov

Table 3: GC-MS Analysis Workflow for Amino Acids

StepProcedurePurpose
1. Deprotection Cleavage of the Fmoc group.To yield the free amino acid for derivatization.
2. Derivatization Reaction with MTBSTFA in acetonitrile at 100°C.To create a volatile TBDMS derivative. sigmaaldrich.comresearchgate.net
3. GC Separation Injection onto a capillary column (e.g., SLB-5ms).To separate the derivative from other components. sigmaaldrich.com
4. MS Detection Electron ionization and mass analysis.To identify the compound based on its mass spectrum and fragmentation pattern. sigmaaldrich.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular "fingerprint." For Fmoc-α-Me-L-Phg(4-OMe)-OH, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. researchgate.net

Key expected signals include the N-H stretching of the carbamate, strong carbonyl (C=O) stretching from both the Fmoc urethane (B1682113) and the carboxylic acid, C-H stretches from the aromatic and methyl groups, C=C stretching from the aromatic rings, and C-O stretching from the ether and carboxylic acid groups. rsc.orgfigshare.com The presence and position of these bands help to confirm the successful synthesis and integrity of the compound's structure.

Table 4: Predicted FTIR Absorption Bands for Fmoc-α-Me-L-Phg(4-OMe)-OH

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (broad)O-H Stretch
Carbamate N-H~3300N-H Stretch rsc.org
Aromatic C-H3100 - 3000C-H Stretch
Aliphatic C-H3000 - 2850C-H Stretch
Carboxylic Acid C=O~1710C=O Stretch
Carbamate C=O~1700C=O Stretch rsc.org
Aromatic C=C1600 - 1450C=C Stretch rsc.org
Ether C-O1250 - 1050C-O-C Asymmetric Stretch

This table contains predicted values based on standard FTIR correlation charts and data from similar Fmoc-protected compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for quantification and reaction monitoring, primarily by exploiting the strong UV absorbance of the fluorenyl group in the Fmoc moiety. phenomenex.com The dibenzofulvene system of the Fmoc group exhibits characteristic and intense absorption maxima, typically around 289 nm and 301 nm. mostwiedzy.plresearchgate.net

This property is widely used in solid-phase peptide synthesis (SPPS) to quantify the loading of the first Fmoc-protected amino acid onto the resin. The Fmoc group is cleaved from a known weight of resin using a base, such as a piperidine solution in dimethylformamide (DMF). mostwiedzy.pl This cleavage reaction releases the dibenzofulvene-piperidine adduct, which has a strong molar absorptivity. By measuring the absorbance of the resulting solution at its λ_max (e.g., 301 nm) and applying the Beer-Lambert law, the amount of Fmoc groups, and thus the resin loading, can be accurately calculated. mostwiedzy.plresearchgate.net This same principle allows for real-time monitoring of deprotection steps during peptide synthesis. nih.gov

Table 5: UV-Vis Data for Fmoc Group Quantification

ParameterValueReference
Analyte Dibenzofulvene-piperidine adduct mostwiedzy.pl
Solvent 20% Piperidine in DMF mostwiedzy.pl
λ_max 1 ~289 nm mostwiedzy.plresearchgate.net
λ_max 2 ~301 nm mostwiedzy.plresearchgate.net
Molar Absorptivity (ε) at 301 nm 7800 - 8021 L·mol⁻¹·cm⁻¹ mostwiedzy.pl
Molar Absorptivity (ε) at 289 nm 5800 - 6089 L·mol⁻¹·cm⁻¹ mostwiedzy.plresearchgate.net

Structural Features and Chemical Reactivity Profile of Fmoc Alpha Me L Phg 4 Ome Oh As a Building Block

Overview of Reactive Sites for Directed Chemical Modification

The structure of this compound presents several reactive sites that are crucial for its role in peptide synthesis and potential for further modification.

Carboxylic Acid Group (-COOH): This is the primary site for activation and coupling to the free amino group of the growing peptide chain on the solid support. Common activating agents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or uronium/phosphonium (B103445) reagents such as HBTU or PyBOP.

Fmoc-Protected Amino Group (-NHFmoc): The Fmoc group is stable under the acidic and neutral conditions of peptide coupling but is readily removed by treatment with a mild base, typically a solution of piperidine in DMF, to liberate the free amine for the next coupling step.

4-Methoxy Phenyl Side Chain: The methoxy (B1213986) group (-OMe) on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic ring. While generally stable, the phenyl ring can potentially undergo electrophilic aromatic substitution, although such reactions are not typical during standard SPPS. The methoxy group itself is generally unreactive under standard peptide synthesis conditions.

Alpha-Methyl Group (-CH3): The alpha-methyl group is sterically hindering and significantly impacts the reactivity of the adjacent carboxylic acid and amino groups. It also makes the alpha-proton, which is typically present in natural amino acids, absent, thus preventing epimerization at the alpha-carbon via enolization during activation and coupling. mdpi.com

Stereochemical Considerations and Maintenance of Chiral Purity

Maintaining the chiral integrity of amino acid building blocks is paramount in peptide synthesis to ensure the desired biological activity and specificity of the final peptide.

Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other amino acids due to the stability of the carbanion formed upon deprotonation of the alpha-carbon, which is stabilized by the adjacent aromatic ring. rsc.orgacs.org However, in the case of this compound, the presence of the alpha-methyl group eliminates the possibility of racemization at the alpha-carbon through the common enolization pathway, as there is no alpha-proton to be abstracted by base. mdpi.com

The synthesis of optically active alpha-methylated amino acids can be approached in two general ways: by resolving a racemic mixture or through an enantioretentive synthesis starting from an optically active alpha-amino acid. google.com For this compound, it is crucial that the starting material, alpha-methyl-L-4-methoxyphenylglycine, is of high enantiomeric purity.

The purity of Fmoc-amino acids is critical for the success of peptide synthesis. Impurities can lead to the incorporation of incorrect amino acids or truncated sequences. grace.com The enantiomeric purity of Fmoc-amino acid derivatives can be determined using chiral chromatography techniques. researchgate.net

Table 2: Key Structural Features and their Implications

Structural FeatureImplication in Peptide Synthesis
Fmoc Group Enables base-labile deprotection, orthogonal to acid-labile side-chain protecting groups.
Alpha-Methyl Group Prevents racemization at the alpha-carbon; introduces conformational constraints. mdpi.com
L-Phenylglycine Core Provides a bulky, aromatic side chain influencing peptide conformation and interactions.
4-Methoxy Substituent Modifies the electronic properties of the phenyl ring.

Applications of Fmoc Alpha Me L Phg 4 Ome Oh in Architecturally Complex Peptide Constructs

Design and Synthesis of Peptidomimetics Incorporating Fmoc-alpha-Me-L-Phg(4-OMe)-OH

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics such as enhanced stability and oral bioavailability. sigmaaldrich.com The use of this compound is a key strategy in the design of these advanced molecules. google.com The synthesis of peptidomimetic libraries often employs Fmoc chemistry due to the wide availability of protected amino acids and the ease of handling. nih.gov

The α-methylation of the amino acid backbone restricts the conformational freedom of the peptide chain, predisposing it to adopt specific secondary structures like helices and turns. nih.gov This is a critical feature in mimicking the bioactive conformation of natural peptides. For instance, the α-helix is a common recognition motif in protein-protein interactions, and designing molecules that mimic this structure is a major goal in drug discovery. acs.org The incorporation of α-methylated amino acids can stabilize helical structures, even in short peptides. acs.org Similarly, β-turns are another crucial secondary structure involved in molecular recognition and protein folding. nih.gov The conformational constraints imposed by the α-methyl group in this compound can help to induce and stabilize these turn motifs within a peptide sequence. rsc.org

A significant drawback of natural peptides as therapeutic agents is their susceptibility to enzymatic degradation. sigmaaldrich.com The α-methyl group on this compound provides steric hindrance that protects the adjacent peptide bonds from cleavage by proteases. This modification significantly enhances the enzymatic resistance and, consequently, the in vivo half-life of the resulting peptidomimetic. iris-biotech.de Furthermore, the restricted rotation around the peptide backbone due to α-methylation leads to a more defined and stable three-dimensional structure, which can be crucial for potent and selective receptor binding. nih.gov

FeatureConsequence of α-MethylationReference
Conformational Flexibility Reduced, leading to more defined secondary structures. nih.gov
Enzymatic Stability Increased due to steric hindrance of the α-methyl group. iris-biotech.de
Bioactive Conformation Can be locked into a desired conformation for optimal receptor interaction. nih.gov

Development of Cyclic and Branched Peptides

Cyclic and branched peptides often exhibit enhanced stability and receptor selectivity compared to their linear counterparts. This compound can be a valuable component in the synthesis of these complex architectures.

On-resin cyclization is a widely used technique in solid-phase peptide synthesis (SPPS) to produce cyclic peptides. nih.gov This method involves assembling the linear peptide chain on a solid support, followed by the formation of the cyclic structure before cleavage from the resin. researchgate.net The Fmoc/tBu strategy is commonly employed for the synthesis of the linear precursor. acs.org The incorporation of conformationally constrained amino acids like this compound can pre-organize the linear peptide into a conformation that facilitates efficient cyclization. Various linkers and resins are available to facilitate the release of the cyclized peptide. acs.org

Common On-Resin Cyclization Strategies:

Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amino group and the C-terminal carboxylic acid.

Side-Chain to Head/Tail Cyclization: Cyclization involving a reactive group on an amino acid side chain.

Disulfide Bridging: Formation of a disulfide bond between two cysteine residues.

While on-resin cyclization is often preferred, solution-phase cyclization is necessary for certain peptide sequences, particularly for the synthesis of small cyclic peptides. acs.org In this approach, the protected linear peptide is first cleaved from the solid support and then cyclized in solution. The conformational constraints introduced by this compound can help to minimize intermolecular side reactions and favor the desired intramolecular cyclization in dilute solutions.

Role in the Synthesis of Peptide Conjugates and Hybrids

Peptide conjugates and hybrids are created by linking peptides to other molecules, such as lipids, carbohydrates, or other peptides, to enhance their properties. The incorporation of this compound can provide a stable scaffold for the attachment of these moieties. For example, glycosylation of peptides can improve their metabolic stability and alter their pharmacokinetic profile. nih.gov The defined conformation and enhanced stability conferred by α-methylated amino acids make them excellent candidates for inclusion in such hybrid molecules, ensuring that the peptide portion maintains its bioactive structure.

Peptide-Polymer Conjugates

Peptide-polymer conjugates combine the specific biological activity of peptides with the advantageous physicochemical properties of synthetic polymers, such as increased stability, solubility, and circulation half-life. nih.govunc.edu The standard method for creating these conjugates is solid-phase peptide synthesis (SPPS), where a polymer chain can be attached to the peptide. unc.edu

The incorporation of a specialized amino acid like this compound would proceed via standard Fmoc-SPPS protocols. researchgate.net The α-methyl group, however, can present a significant steric hindrance, potentially requiring stronger coupling reagents (like HATU instead of HBTU) and longer reaction times to ensure efficient bond formation. researchgate.net While no specific examples exist for this compound, the general approach would involve synthesizing a peptide containing the Phg derivative and then conjugating a polymer to a suitable functional group elsewhere in the peptide sequence.

Table 1: Conceptual Synthesis Parameters for Peptide-Polymer Conjugates

Parameter Consideration for this compound General Principle Reference
Synthesis Strategy Fmoc Solid-Phase Peptide Synthesis (SPPS) researchgate.net
Coupling Reagent Potentially requires stronger reagents (e.g., HATU, COMU) due to steric hindrance from the α-methyl group. researchgate.netresearchgate.net
Polymer Attachment "Grafting-to" or "grafting-from" approach via a reactive side chain on another amino acid in the sequence (e.g., Lysine (B10760008), Cysteine). nih.govsigmaaldrich.com

| Potential Benefit | The α-methyl group could enhance the proteolytic stability of the final conjugate. | N/A |

Peptide-Small Molecule Hybrids

Peptide-small molecule hybrids are designed to merge the pharmacological effects of a small molecule drug with the targeting capabilities of a peptide. nih.gov The synthesis often involves the selective deprotection of an orthogonal protecting group on an amino acid side chain (e.g., the Mtt group on a lysine residue) while the peptide is still on the solid support, followed by the coupling of the small molecule. nih.gov

Incorporating this compound into such a hybrid would be intended to modulate the conformational properties and stability of the final product. The phenylglycine residue itself is known to be prone to racemization during synthesis, a challenge that must be managed by carefully selecting coupling reagents and conditions to maintain stereochemical purity. researchgate.net

Table 2: Conceptual Design for Peptide-Small Molecule Hybrids

Feature Role of this compound General Principle Reference
Scaffold Provides a conformationally constrained, enzyme-resistant point in the peptide backbone. N/A
Synthesis Incorporated via Fmoc-SPPS; requires careful control to prevent racemization of the phenylglycine residue. researchgate.net
Conjugation Point Small molecule is attached to a different, orthogonally protected amino acid (e.g., Lys(Mtt), Cys(Trt)). nih.gov

| Potential Property | The methoxy-phenyl group could engage in specific aromatic or hydrophobic interactions with the target protein. | N/A |

Incorporation into Modified Peptides for Biochemical Probes or Materials (e.g., hydrogels)

Fmoc-protected amino acids and short peptides are widely recognized for their ability to self-assemble into supramolecular structures, including hydrogels. researchgate.netscispace.comgoogle.com This self-assembly is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. google.com

While the specific hydrogelation properties of this compound have not been documented, research on similar molecules provides insight. Studies on Fmoc-dipeptides with α-methyl-L-phenylalanine show that the position and number of α-methyl groups significantly influence the morphology of the resulting nanostructures and their ability to form a gel. researchgate.netscispace.com The α-methylation can disrupt the typical β-sheet formation that underpins many peptide hydrogels, potentially leading to different material properties. The methoxy (B1213986) group on the phenyl ring could further alter solubility and intermolecular interactions.

For biochemical probes, fluorescent amino acids are often incorporated into peptides to study protein interactions or dynamics. rsc.orgrsc.org Although this compound is not inherently fluorescent in the visible range, its rigid structure could be used as a scaffold to which a fluorescent reporter group is attached, or it could serve as a non-natural building block to probe steric and electronic interactions within a protein binding pocket.

Table 3: Potential Properties in Modified Peptides and Materials

Application Potential Role of this compound Relevant Principle Reference
Hydrogels The combination of Fmoc group, α-methylation, and a substituted phenyl ring could lead to novel self-assembly and material properties. researchgate.netscispace.com
Biochemical Probes Could act as a rigid, unnatural amino acid to probe binding site interactions. Its phenyl ring could be further functionalized to create a probe. rsc.orgnih.gov

| Enzyme Resistance | The α-methyl group is expected to confer resistance to degradation by proteases. | N/A |

Conformational Analysis and Stereochemical Control

Impact of Alpha-Methylation on Peptide Backbone Conformation

Alpha-methylation is a key strategy for inducing conformational rigidity in peptides. By replacing the hydrogen atom on the α-carbon with a methyl group, the rotational freedom around the peptide backbone is significantly limited, favoring specific secondary structures. nih.gov

The primary effect of the α-methyl group is the introduction of steric hindrance, which physically obstructs free rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. uwlax.edu This restriction drastically reduces the available conformational space for the amino acid residue compared to its non-methylated counterpart. While standard amino acids (except glycine) can adopt a variety of conformations, including those in the β-sheet and right-handed α-helical regions of the Ramachandran plot, α,α-disubstituted amino acids are largely confined to the helical regions. uwlax.educem.com This steric constraint makes α-methylated amino acids powerful tools for stabilizing desired peptide conformations. nih.gov For instance, X-ray crystallographic studies of peptides containing α-methylated residues have shown that these residues can adopt highly specific dihedral angles, such as an extended conformation with φ and ψ angles near -171° and -161°, respectively, forcing the peptide into a flatter, more extended β-sheet structure in certain contexts. acs.org

Table 1: Comparison of Allowed Conformational Space
Amino Acid TypeTypical Allowed φ (phi) AnglesTypical Allowed ψ (psi) AnglesFavored Conformations
Standard L-Amino Acid (e.g., L-Alanine)-180° to -50°, +30° to +90°-180° to -30°, +30° to +180°α-helix, β-sheet, turns, random coil
α-Methylated L-Amino Acid (e.g., Fmoc-alpha-Me-L-Phg(4-OMe)-OH)-90° to -40°-60° to -20°Primarily helical (3(10)-helix, α-helix) nih.gov

The conformational rigidity imposed by α-methylation directly promotes the formation of stable intramolecular hydrogen bonding networks, which are the cornerstone of peptide secondary structures. researchgate.net By restricting the backbone to a helical conformation, the α-methyl group facilitates the formation of hydrogen bonds between the carbonyl oxygen (C=O) of one residue and the amide proton (N-H) of a nearby residue. Peptides rich in α-methylated amino acids, such as α-aminoisobutyric acid (Aib), strongly favor the formation of 3(10)-helices, which are characterized by a repeating pattern of i → i+3 hydrogen bonds. uwlax.edunih.gov This type of hydrogen bond stabilizes a tighter helical turn compared to the classic α-helix, which relies on i → i+4 hydrogen bonding. rsc.orgnih.gov The incorporation of this compound is therefore a deliberate design choice to nucleate or reinforce helical structures within a peptide sequence.

Chiral Integrity During Synthesis and Processing

Maintaining the stereochemical purity of chiral amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. researchgate.net Phenylglycine and its derivatives are known to be particularly susceptible to racemization. nih.govrsc.org

The principal mechanism for racemization of amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.comhighfine.com This process occurs under the basic conditions often used for coupling reactions and involves the following steps:

Activation : The carboxylic acid of the N-protected amino acid (e.g., this compound) is activated by a coupling reagent.

Cyclization : The activated carboxyl group undergoes intramolecular cyclization via nucleophilic attack by the backbone carbonyl oxygen, forming the oxazolone (B7731731) ring.

Enolization : A base present in the reaction mixture abstracts the proton at the α-carbon. The resulting enolate is planar and achiral.

Reprotonation : Subsequent reprotonation of the enolate can occur from either face, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer, resulting in racemization. mdpi.com

The phenylglycine side chain exacerbates this issue because the aromatic ring can stabilize the anionic charge of the enolate intermediate, thereby increasing the acidity of the α-proton and accelerating the rate of racemization. nih.gov While the α-methyl group can sterically hinder the approach of the base to some extent, the electronic susceptibility of the phenylglycine core remains a significant challenge.

Several strategies have been developed to minimize racemization during the coupling of sensitive amino acids. The choice of coupling reagents, additives, and bases is critical.

Coupling Reagents and Additives : Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) can promote oxazolone formation. iris-biotech.de The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice. highfine.compeptide.com These additives react with the activated amino acid to form an active ester that is more reactive towards the incoming amine and less prone to cyclizing into an oxazolone, thus suppressing racemization. peptide.com

Bases : The basicity and steric hindrance of the base used in the coupling step significantly influence the degree of epimerization. highfine.com Strong, sterically unhindered bases can readily abstract the α-proton. Therefore, bulky bases like N,N-diisopropylethylamine (DIEA) or highly hindered bases like 2,4,6-collidine are often preferred over less hindered options like N-methylmorpholine (NMM) or triethylamine (B128534) to reduce the rate of α-proton abstraction. nih.govhighfine.com

Reaction Conditions : Lowering the reaction temperature can also help to reduce the rate of epimerization.

Table 2: Impact of Coupling Conditions on Racemization
Coupling ReagentAdditiveBaseRelative Racemization Risk
HATU(Internal)NMMHigh nih.gov
HBTUHOBtDIEAModerate
DICOxymaDIEALow nih.govresearchgate.net
DIC6-Cl-HOBtCollidineVery Low highfine.com

Experimental Methods for Conformational Elucidation

A combination of spectroscopic and analytical techniques is employed to determine the three-dimensional structure of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying peptide conformation and dynamics in solution. nih.govmdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY and ROESY, provide information about through-space proximities between protons, which can be used to calculate interatomic distances and define the peptide's 3D structure. digitellinc.com Furthermore, variable temperature NMR experiments can identify protons involved in stable intramolecular hydrogen bonds, as their chemical shifts show less dependence on temperature. digitellinc.comacs.org

X-ray Crystallography : This technique provides high-resolution, static structural information of molecules in their crystalline state. nih.gov For peptides that can be crystallized, X-ray diffraction analysis yields precise atomic coordinates, bond lengths, and dihedral angles, offering an unambiguous view of the preferred solid-state conformation. acs.orgnih.gov It is particularly useful for visualizing the conformational constraints imposed by α-methylation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy, a powerful technique for probing the secondary structure of chiral molecules in solution, has been employed to elucidate the conformational tendencies of peptides incorporating this compound. Research indicates that peptides rich in α-methylated amino acids, including derivatives of phenylglycine, predominantly adopt helical conformations. nih.govelte.hunih.gov

Specifically, the CD spectra of oligopeptides containing α-methylated amino acids typically exhibit characteristic signals indicative of a 3(10)-helical structure. elte.hunih.gov This helical form is a tight, right-handed helix stabilized by i ← i+3 hydrogen bonds. The general features observed in the CD spectra that support the presence of a 3(10)-helix include a strong positive band around 205-210 nm and a negative band of similar or greater magnitude around 220-225 nm, which correspond to π→π* and n→π* electronic transitions of the peptide bond amide chromophores, respectively.

While specific CD spectral data for a homooligomer of this compound is not extensively documented in publicly available literature, the established trends for closely related α-methylated amino acids provide a strong predictive framework for its behavior. The data in the table below is representative of typical CD spectral features observed for peptides that are known to adopt a 3(10)-helical conformation due to the inclusion of α,α-disubstituted amino acids.

Wavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Characteristic Feature
~222Negativen→π* transition, indicative of helical structures
~208Negativeπ→π* transition (parallel component), indicative of α-helices
~192Positiveπ→π* transition (perpendicular component), indicative of helical structures

This table represents generalized data for peptides with a high propensity for 3(10)-helical structures and serves as an illustrative example.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. For peptides containing α,α-disubstituted amino acids, this technique has been instrumental in confirming the helical structures suggested by solution-phase studies like CD spectroscopy. nih.govsigmaaldrich.com

Crystallographic studies on peptides incorporating chiral α-methylated amino acids have consistently revealed the formation of 3(10)-helical structures in the crystalline state. nih.govsigmaaldrich.com The precise bond angles, bond lengths, and torsion angles obtained from X-ray diffraction data offer unambiguous proof of the helical conformation. The φ (phi) and ψ (psi) torsion angles for residues within these helices typically fall within the ranges characteristic of right-handed helices.

The table below summarizes typical torsion angles for an amino acid residue in an ideal right-handed 3(10)-helix, which would be expected for this compound within a peptide chain in the solid state based on data from analogous structures.

Torsion AngleIdealized Value for Right-Handed 3(10)-Helix (°)
φ (Phi)-60
ψ (Psi)-30

This table presents idealized torsion angles for a right-handed 3(10)-helix as a reference for the expected conformation of peptides containing this compound.

Compound Names

Abbreviation/NameFull Chemical Name
This compoundN-(9-Fluorenylmethoxycarbonyl)-α-methyl-L-(4-methoxy)phenylglycine
Fmoc9-Fluorenylmethoxycarbonyl

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational dynamics and stability of Fmoc-alpha-Me-L-Phg(4-OMe)-OH, both as an isolated molecule and within a peptide sequence. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

Research in this area often employs force fields like AMBER or CHARMM to define the potential energy of the system. For a molecule like this compound, MD simulations in explicit solvent (e.g., water) are performed to sample its conformational space. The α-methyl group significantly restricts the backbone dihedral angles (phi, ψ), sterically hindering access to regions of Ramachandran space that are readily accessible to non-methylated residues. Simulations can quantify this restriction, predicting a strong preference for specific helical or extended conformations when this residue is part of a peptide chain.

A typical MD simulation protocol would involve:

System Setup: Solvating the molecule in a periodic box of water molecules and adding counter-ions to neutralize the system.

Minimization: Energy minimization to remove any steric clashes.

Equilibration: A stepwise heating and equilibration of the system to the desired temperature and pressure.

Production Run: A long simulation (nanoseconds to microseconds) from which conformational data is collected.

Simulation ParameterTypical Value/ConditionPurpose
Force FieldAMBER ff14SB, CHARMM36mDefines the potential energy function for the system.
Solvent ModelTIP3P, SPC/EExplicitly represents the aqueous environment.
System Size~50,000 atomsSufficient for a small peptide in a solvent box.
Simulation Time100 ns - 1 µsAllows for adequate sampling of conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 barSimulates physiological conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure and reactivity of this compound. Unlike MD simulations that rely on classical mechanics, QC methods solve the Schrödinger equation to provide a quantum mechanical description of the molecule.

These calculations are crucial for understanding how the α-methyl and 4-methoxy groups electronically influence the phenylglycine core. For instance, DFT calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

Furthermore, QC calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP map for this compound would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen, indicating regions susceptible to electrophilic attack, and positive potential around the amide proton. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and self-assembly.

Computational MethodBasis SetProperties CalculatedInsights Gained
DFT (B3LYP)6-31G*Optimized geometry, HOMO-LUMO energies, ESPElectronic structure, reactivity, charge distribution.
MP2aug-cc-pVDZMore accurate single-point energiesRefined understanding of conformational energies.
TD-DFT6-311+G**Electronic excitation energiesPrediction of UV-Vis absorption spectra.

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, QC calculations can predict key spectroscopic features.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation. By comparing the calculated chemical shifts for different low-energy conformers with experimental NMR data, it is possible to determine the dominant conformation in solution. For this compound, calculations would likely predict distinct chemical shifts for the α-methyl protons and the methoxy protons, providing clear spectroscopic handles.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations can help in the assignment of experimental spectral bands to specific molecular motions. For example, the characteristic vibrational frequencies for the amide C=O stretch, the N-H bend, and the aromatic C-H stretches of the Fmoc and phenylglycine groups can be predicted.

These predictions establish a direct link between the three-dimensional structure of the molecule and its spectroscopic properties, creating valuable structure-property relationships that can aid in the characterization of novel peptides incorporating this amino acid.

Spectroscopic TechniquePredicted ParameterComputational MethodTypical Predicted Values (Illustrative)
¹H NMRChemical Shift (ppm)DFT-GIAOα-CH₃: ~1.5 ppm; O-CH₃: ~3.8 ppm; Aromatic H: 6.9-7.8 ppm
¹³C NMRChemical Shift (ppm)DFT-GIAOC=O (Fmoc): ~156 ppm; C=O (acid): ~175 ppm; Cα: ~65 ppm
IR SpectroscopyVibrational Frequency (cm⁻¹)DFTN-H stretch: ~3300 cm⁻¹; C=O stretch: ~1700-1750 cm⁻¹

Ligand-Protein Interaction Modeling for Peptide Engineering

The ultimate goal of incorporating modified amino acids like this compound into peptides is often to enhance their interaction with a specific protein target. Ligand-protein interaction modeling, primarily through molecular docking and MD simulations of the complex, is a key computational strategy in peptide engineering.

Molecular Docking: Docking algorithms are used to predict the preferred binding orientation of a peptide containing this compound within the active site of a target protein. The α-methyl group of the residue can be strategically used to probe hydrophobic pockets within the binding site, while the 4-methoxy group can act as a hydrogen bond acceptor. Docking studies can generate a series of potential binding poses, which are then scored based on their predicted binding affinity.

MD Simulations of the Complex: Following docking, the most promising peptide-protein complexes are subjected to long-timescale MD simulations. These simulations provide a dynamic view of the interaction, assessing the stability of the binding pose and identifying key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. The conformational rigidity imparted by the α-methyl group can reduce the entropic penalty of binding, potentially leading to a higher binding affinity. The simulations can also reveal the role of water molecules in mediating the interaction at the binding interface.

These modeling studies provide a rational basis for designing peptides with improved binding affinity and specificity, guiding the synthesis of new and more effective therapeutic candidates.

Challenges and Optimization Strategies in Fmoc Alpha Me L Phg 4 Ome Oh Incorporated Peptide Synthesis

Overcoming Coupling Difficulties and Incomplete Reactions

The quaternary α-carbon of Fmoc-alpha-Me-L-Phg(4-OMe)-OH imposes considerable steric hindrance, which can lead to incomplete coupling reactions and the formation of deletion peptides. acs.orgnih.gov Standard coupling reagents and conditions often prove insufficient to drive the reaction to completion. The α-methyl group shields the carboxyl group, making its activation and subsequent nucleophilic attack by the incoming amine more difficult. Similarly, when the N-terminus of the α-methylated residue is deprotected, its amino group is sterically encumbered, hindering its reaction with the next activated amino acid.

To address these challenges, a multi-pronged approach involving optimized coupling reagents, reaction conditions, and monitoring is essential.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Key Features
HATU Uronium/Aminium Salt Highly reactive, often used with a non-nucleophilic base like DIEA. peptide.com
HCTU Uronium/Aminium Salt Similar to HATU but can be less prone to side reactions in some cases.
PyAOP Phosphonium (B103445) Salt Effective for sterically hindered couplings, particularly with N-methylated residues. researchgate.net
PyBOP Phosphonium Salt A well-established reagent for difficult couplings, often used with HOAt. researchgate.net

Optimization Strategies:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve yields.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents is a common and effective strategy to drive the reaction to completion. acs.org

Elevated Temperatures: Performing the coupling at a higher temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS can also be beneficial in this regard. nih.gov

Choice of Solvent: While DMF is the standard solvent for SPPS, using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can sometimes improve coupling efficiency by enhancing resin swelling and solvating the growing peptide chain. peptide.com

Careful Monitoring: Utilizing qualitative tests like the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines) is crucial to confirm the completion of each coupling step before proceeding to the next.

Mitigation of Side Reactions Specific to Alpha-Methylated Phenylglycine Derivatives

Beyond coupling difficulties, the unique structure of this compound introduces the risk of specific side reactions, primarily racemization and potential reactions involving the methoxy-substituted phenyl ring.

Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant concern for many amino acids during peptide synthesis, and phenylglycine derivatives are particularly susceptible. luxembourg-bio.comresearchgate.net The α-proton of phenylglycine is more acidic than that of alkyl amino acids, making it more prone to abstraction by base. While the α-methyl group in this compound replaces this acidic proton, racemization can still occur through the formation of an oxazolone (B7731731) intermediate during the carboxyl group activation step. mdpi.comhighfine.com

The choice of coupling reagents and bases is paramount in minimizing racemization. luxembourg-bio.comnih.gov

Table 2: Influence of Bases on Racemization of Phenylglycine Derivatives

Base Chemical Name pKa Tendency for Racemization
DIEA N,N-Diisopropylethylamine ~10.7 Moderate to High
NMM N-Methylmorpholine ~7.4 Low to Moderate
TMP 2,4,6-Collidine ~7.4 Low

Strategies for Minimizing Racemization:

Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another highly effective additive. nih.gov

Selection of Coupling Reagents: Uronium-based reagents like COMU, when paired with a sterically hindered, weaker base like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA), have been shown to effectively reduce racemization of phenylglycine residues. luxembourg-bio.com

Controlled Base Exposure: Minimizing the exposure time to bases during both coupling and Fmoc deprotection is crucial. While the α-proton is absent, strong bases can still promote side reactions. Using a weaker base or reducing the concentration and duration of piperidine (B6355638) treatment for Fmoc removal can be beneficial, although this must be balanced with the need for complete deprotection. nih.gov

The 4-methoxy phenyl side chain is generally stable under standard SPPS conditions. The electron-donating methoxy (B1213986) group makes the aromatic ring susceptible to electrophilic attack, but this is not a common side reaction during the standard cycles of coupling and deprotection. The primary concern arises during the final cleavage and deprotection step, where strong acids like trifluoroacetic acid (TFA) are used.

Potential Side Reactions and Mitigation:

Electrophilic Attack: Scavengers are added to the TFA cleavage cocktail to trap reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl groups). While the 4-methoxy phenyl group is not a primary target for these cations, using efficient scavengers like triisopropylsilane (B1312306) (TIS) and water is a standard precaution to prevent any potential alkylation of the aromatic ring.

Oxidation: While less common for this specific side chain compared to tryptophan or methionine, oxidative damage can occur. The inclusion of scavengers like 1,2-ethanedithiol (B43112) (EDT) can help mitigate oxidative side reactions.

Purification and Isolation of Peptides Containing this compound

The incorporation of the bulky and hydrophobic this compound residue can significantly alter the physicochemical properties of the resulting peptide, often making purification more challenging. hongtide.comnih.gov

Challenges in Purification:

Aggregation: The presence of multiple hydrophobic residues can promote peptide aggregation, leading to poor solubility in aqueous buffers and peak broadening during HPLC. peptide.comnih.gov

Co-elution of Impurities: Deletion sequences or peptides with other modifications that are close in hydrophobicity to the target peptide can be difficult to separate.

Strategies for Effective Purification:

RP-HPLC Optimization: The standard purification method for synthetic peptides is RP-HPLC. bachem.comwaters.com For peptides containing this compound, optimization of the mobile phase (e.g., using acetonitrile (B52724) or methanol), the stationary phase (e.g., C18, C8, or C4 columns), and the gradient profile is critical for achieving good resolution. waters.com

Solubility Enhancement: If the crude peptide exhibits poor solubility, adding a small amount of organic solvent (like acetonitrile or isopropanol) or a chaotropic agent (like guanidinium (B1211019) hydrochloride) to the sample before injection can help prevent aggregation. hongtide.com

Scale-Up Considerations for Industrial and Large-Scale Synthesis

Transitioning the synthesis of a peptide containing this compound from a laboratory scale to an industrial or large-scale production setting introduces additional challenges related to cost, efficiency, and consistency.

Key Considerations for Scale-Up:

Reagent Cost and Stoichiometry: The cost of specialized amino acids and highly efficient (but often expensive) coupling reagents like HATU or COMU becomes a significant factor at a larger scale. Optimizing the stoichiometry to use the minimum necessary excess of reagents without compromising yield and purity is crucial.

Heat Transfer: Coupling reactions, especially those conducted at elevated temperatures, can be difficult to manage in large reaction vessels due to heat transfer limitations. This can lead to temperature gradients and inconsistent reaction rates.

Mixing and Resin Handling: Ensuring efficient mixing of the resin, reagents, and solvents is critical for uniform reaction kinetics. The physical handling of large quantities of resin, including washing and filtration steps, requires specialized equipment.

Solvent Consumption and Waste Management: Large-scale synthesis generates significant volumes of solvent waste, which must be managed in an environmentally responsible and cost-effective manner. Developing protocols that minimize solvent usage is a key goal.

Purification Throughput: RP-HPLC at an industrial scale is a major bottleneck. The process requires large columns, high volumes of solvents, and is often time-consuming. Developing robust and efficient purification protocols is essential for a viable large-scale process.

Future Research Directions and Expanding Utility

Development of Novel Synthetic Methodologies for Fmoc-alpha-Me-L-Phg(4-OMe)-OH and Related Building Blocks

The synthesis of sterically hindered, non-proteinogenic amino acids like α-methylated phenylglycine derivatives remains a complex challenge. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Current methods often require multi-step procedures, and the development of novel methodologies is crucial for making these building blocks more accessible for research and industrial applications.

Key areas for development include:

Solid-Phase Synthesis Enhancements : While solid-phase synthesis is a cornerstone of peptide chemistry, adapting it for complex building blocks requires innovation. A promising approach involves using temporary protecting groups on resins, such as the 2-chlorotrityl chloride (2-CTC) resin, which allows for efficient methylation on the solid support before cleavage. nih.gov This method can improve yields and purity while also allowing for the reuse of the resin. nih.gov

Improved Methylation Techniques : The Biron-Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) to facilitate methylation, is an effective strategy. nih.gov Future work could focus on optimizing this process by exploring alternative alkylating agents and base conditions to minimize side reactions and improve efficiency. nih.gov

Catalytic and Asymmetric Approaches : The development of novel catalytic methods for the asymmetric synthesis of α-methylated amino acids is a significant goal. This would provide more direct access to enantiomerically pure building blocks, bypassing the need for chiral resolution steps.

Greener Chemistry : A shift towards more sustainable synthetic practices is anticipated. This includes the use of less hazardous solvents and reagents and developing catalytic cycles that reduce waste. For instance, improvements in the introduction of the Fmoc group aim to replace traditional reagents with cleaner alternatives. nih.gov

Table 1: Comparison of Selected Synthetic Strategies for Modified Amino Acids
MethodologyDescriptionAdvantagesChallengesReference
Solid-Phase N-Methylation (Biron-Kessler)Uses 2-CTC resin as a temporary carboxyl protecting group. The α-amino group is protected with o-NBS, methylated, deprotected, and then Fmoc-protected on-resin.High yield and purity; potential for resin reuse; avoids racemization.Multi-step on-resin process; requires specific protecting groups (o-NBS). nih.gov
Reductive Alkylation in SolutionInvolves the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives.Can be performed in one pot; versatile for different alkyl groups.Potential for over-alkylation; requires purification from byproducts. researchgate.net
5-Oxazolidinone IntermediateThe Fmoc-amino acid is converted to a 5-oxazolidinone, which is then reductively opened using a Lewis acid to yield the N-methylated product.Efficient and can be more environmentally benign; improved yields and shorter reaction times.Requires specific reaction conditions and Lewis acid catalysts. researchgate.net

Exploration of New Architecturally Constrained Peptide Scaffolds and Frameworks

The incorporation of α,α-disubstituted amino acids, such as α-methyl-phenylglycine derivatives, is a powerful strategy for imposing conformational constraints on the peptide backbone. nih.gov The α-methyl group sterically restricts the available Ramachandran space, leading to more predictable and stable secondary structures. enamine.net This property is invaluable for designing peptides with specific three-dimensional shapes.

Future exploration in this area will focus on:

Stabilizing Helical Structures : Peptides rich in α-methylated amino acids show a strong preference for adopting helical conformations, such as 3_10-helices and α-helices. nih.govnih.gov Research will continue to explore how the strategic placement of this compound can be used to nucleate or stabilize these structures, which are critical motifs in many biological interactions. nih.gov

Designing Novel Folds : By combining α-methylated residues with other non-natural amino acids or cyclization strategies, researchers can aim to create entirely new peptide folds not seen in nature. These novel scaffolds could serve as frameworks for developing drugs, catalysts, or advanced materials.

Peptidomimetics : The conformational rigidity imparted by α-methylation is a key feature in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like proteolytic stability and bioavailability. enamine.net this compound can serve as a crucial component in scaffolds that mimic β-turns or helical regions of proteins. nih.gov

Advanced Analytical Techniques for Real-Time Monitoring of Synthesis Efficiency and Fidelity

The efficiency of solid-phase peptide synthesis (SPPS) relies on driving coupling and deprotection reactions to completion. nih.gov Traditional analytical methods for monitoring these steps, such as the ninhydrin test, are often qualitative and performed offline. researchgate.net A significant area of future research is the development and implementation of advanced, non-destructive, real-time analytical techniques.

Such advancements would allow for:

On-Resin, Real-Time Monitoring : Techniques that can analyze the peptide while it is still attached to the solid support are highly desirable. benthamdirect.com This provides immediate feedback on reaction efficiency, enabling adjustments to be made during the synthesis to salvage a difficult sequence.

Improved Accuracy and Efficiency : Real-time monitoring can identify problematic sequences where coupling is slow, allowing for protocol modifications like double coupling to ensure high fidelity of the final product. nih.gov

Table 2: Analytical Techniques for Monitoring Solid-Phase Peptide Synthesis
TechniquePrincipleInformation ObtainedModeSuitability for Real-Time MonitoringReference
UV-Vis SpectroscopyMeasures the concentration of cleaved Fmoc group (dibenzofulvene adduct) after each deprotection step.Quantitative measure of deprotection efficiency.Online (in flow-through).High (standard in automated synthesizers). nih.gov
Ninhydrin TestColorimetric test for the presence of free primary amines on the resin.Qualitative indication of coupling completion.Offline, destructive (requires resin sample).Low. researchgate.net
Mass Spectrometry (MS)Analysis of a small, cleaved portion of the peptide-resin to verify the mass of the growing chain.Direct confirmation of correct amino acid incorporation.Offline, destructive.Moderate (can be integrated between cycles). jpt.com
Infrared (IR) Spectroscopy (e.g., DRIFTS)Monitors vibrational frequencies of chemical bonds on the resin.Non-destructive monitoring of functional groups and reaction progress.On-bead, non-destructive.High. researchgate.net

Applications in Advanced Materials Science and Nanotechnology (e.g., self-assembling peptide hydrogels)

The Fmoc group is not merely a protecting group; its aromatic nature is a key driver of molecular self-assembly through π-π stacking interactions. nih.gov When attached to amino acids or short peptides, it can induce the formation of ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. acs.orgacs.org These materials are of great interest for biomedical applications due to their high water content and biocompatibility. nih.govresearchgate.net

Future research directions include:

Tunable Hydrogels : By modifying the peptide sequence attached to the Fmoc group, researchers can tune the mechanical and chemical properties of the resulting hydrogels. The inclusion of this compound could influence the packing and morphology of the self-assembled structures due to its unique side chain and conformational rigidity.

Stimuli-Responsive Materials : Peptides can be designed to self-assemble or disassemble in response to specific environmental triggers like pH, temperature, or the presence of certain enzymes. acs.org This allows for the creation of "smart" materials for applications like targeted drug delivery or as injectable scaffolds for tissue engineering. nih.gov

Bioactive Scaffolds : Incorporating bioactive peptide sequences (e.g., the RGD cell adhesion motif) into Fmoc-peptide building blocks can create hydrogel scaffolds that actively promote cell attachment, proliferation, and differentiation. acs.orgresearchgate.net

Design of Peptide Modulators for Specific Molecular Recognition Events (e.g., protein-protein interactions)

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast class of potential therapeutic targets. meilerlab.org However, PPI interfaces are often large and flat, making them notoriously difficult to inhibit with traditional small-molecule drugs. nih.gov Peptides and peptidomimetics, especially those with constrained conformations, are ideally suited for this challenge. nih.gov

The incorporation of building blocks like this compound can significantly advance the design of PPI modulators by:

Enhancing Binding Affinity : The conformational constraint imposed by the α-methyl group reduces the entropic penalty of binding, as the peptide is already pre-organized into its bioactive shape. enamine.net This can lead to a substantial increase in binding affinity for the target protein. nih.govacs.org

Improving Specificity : A rigid, well-defined peptide structure can lead to more specific interactions with the target protein, reducing off-target effects.

Mimicking Secondary Structures : Many PPIs are mediated by one protein presenting a helical or β-strand motif to its partner. nih.gov Peptides designed with α-methylated amino acids can effectively mimic these motifs and act as competitive inhibitors. rsc.org The use of non-natural amino acids dramatically expands the chemical space available for creating these mimics. meilerlab.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-α-Me-L-Phg(4-OMe)-OH, and how do steric effects from the α-methyl group influence reaction efficiency?

  • Methodological Answer : Synthesis typically follows Fmoc solid-phase peptide synthesis (SPPS) protocols. The α-methyl group introduces steric hindrance, requiring optimized coupling conditions. For example:

  • Use coupling reagents like HBTU/HOBt in DMF to enhance activation .
  • Extend coupling times (e.g., 2–4 hours) to compensate for reduced nucleophilicity .
  • Monitor reaction completion via Kaiser or chloranil tests .
    • Key Considerations : The 4-OMe substituent may alter solubility; DMF or DCM:DMF mixtures are preferred solvents .

Q. How should researchers purify Fmoc-α-Me-L-Phg(4-OMe)-OH, and what analytical techniques validate purity?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC .
  • Characterization :
  • HPLC : Assess purity (>95%) with C18 columns (gradient: 0.1% TFA in H₂O/acetonitrile) .
  • NMR : Confirm stereochemistry via ¹H/¹³C NMR, focusing on α-methyl (δ ~1.3–1.5 ppm) and 4-OMe (δ ~3.7 ppm) signals .
  • MS : ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅NO₅: ~408.4 g/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.